molecular formula C22H15F2NO3S B2364873 3-(Benzenesulfonyl)-6-fluoro-1-[(3-fluorophenyl)methyl]quinolin-4-one CAS No. 866726-17-2

3-(Benzenesulfonyl)-6-fluoro-1-[(3-fluorophenyl)methyl]quinolin-4-one

Cat. No.: B2364873
CAS No.: 866726-17-2
M. Wt: 411.42
InChI Key: CJOBXYBWPRXQDP-UHFFFAOYSA-N
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Description

This quinolin-4-one derivative features a benzenesulfonyl group at position 3, a fluorine atom at position 6, and a 3-fluorophenylmethyl substituent at position 1 (Figure 1). The compound’s molecular framework is characteristic of bioactive heterocycles, where sulfonyl groups enhance stability and fluorine atoms modulate electronic properties and lipophilicity.

Properties

IUPAC Name

3-(benzenesulfonyl)-6-fluoro-1-[(3-fluorophenyl)methyl]quinolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15F2NO3S/c23-16-6-4-5-15(11-16)13-25-14-21(29(27,28)18-7-2-1-3-8-18)22(26)19-12-17(24)9-10-20(19)25/h1-12,14H,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJOBXYBWPRXQDP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)C2=CN(C3=C(C2=O)C=C(C=C3)F)CC4=CC(=CC=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15F2NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Benzenesulfonyl)-6-fluoro-1-[(3-fluorophenyl)methyl]quinolin-4-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

3-(Benzenesulfonyl)-6-fluoro-1-[(3-fluorophenyl)methyl]quinolin-4-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the fluorine atoms or the benzenesulfonyl group using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinolin-4-one derivatives, while reduction may produce quinoline alcohols.

Scientific Research Applications

3-(Benzenesulfonyl)-6-fluoro-1-[(3-fluorophenyl)methyl]quinolin-4-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical sensors

Mechanism of Action

The mechanism of action of 3-(Benzenesulfonyl)-6-fluoro-1-[(3-fluorophenyl)methyl]quinolin-4-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways such as inhibition of enzyme activity or modulation of receptor signaling .

Comparison with Similar Compounds

Substituent Variations at Position 1 (N1-Benzyl Group)

  • Target Compound: 3-Fluorophenylmethyl group.
  • Analog 1 : 4-Methylphenylmethyl group (CAS 866725-87-3) .
    • The 4-methyl group enhances lipophilicity (XLogP3 = 4.7) compared to the target’s fluorine. Molecular weight = 407.5 g/mol.
  • Analog 2: 3-Methylbenzyl group (6-Fluoro-1-(3-methylbenzyl)-3-tosylquinolin-4(1H)-one) . A 3-methyl substituent may reduce polarity but lacks the electron-withdrawing effects of fluorine.

Key Insight : Fluorine at the benzyl position may improve metabolic stability over methyl groups due to resistance to oxidative degradation.

Substituent Variations on the Sulfonyl Group (Position 3)

  • Target Compound: Benzenesulfonyl group.
  • Analog 3: 3-Chlorobenzenesulfonyl group (CAS 892759-89-6) . Chlorine increases molecular weight and lipophilicity (Cl > F in XLogP3 contribution). This analog also includes a diethylamino group at position 7, enhancing basicity.
  • Analog 4 : 4-Methylphenylsulfonyl (tosyl) group .
    • The 4-methyl group donates electrons, reducing the sulfonyl’s electron-withdrawing effect compared to the target compound.

Key Insight : Chlorine or methyl groups on the sulfonyl moiety alter electronic and steric profiles, impacting solubility and target engagement.

Additional Substituents and Functional Modifications

  • Analog 5 : 7-Pyrrolidin-1-yl and 4-ethylphenylsulfonyl groups (CAS in ).
    • The pyrrolidinyl group introduces a cyclic amine, increasing hydrogen bond acceptor count (HBA = 5) and basicity.
  • Analog 6 : 7-(4-Methylpiperazin-1-yl) and 3-chlorophenylsulfonyl groups .
    • Piperazinyl groups enhance water solubility via protonation at physiological pH.

Key Insight: Amino substituents (e.g., diethylamino, pyrrolidinyl) significantly alter physicochemical properties, offering routes to optimize bioavailability.

Physicochemical and Structural Data Comparison

Compound Substituent (Position 1) Sulfonyl Group Other Substituents MW (g/mol) XLogP3 HBA HBD
Target Compound 3-Fluorophenylmethyl Benzenesulfonyl 6-Fluoro ~403.4* ~4.5* 5 0
Analog 1 4-Methylphenylmethyl Benzenesulfonyl 6-Fluoro 407.5 4.7 5 0
Analog 3 4-Methylphenylmethyl 3-Chlorobenzenesulfonyl 6-Fluoro, 7-diethylamino ~498.0* ~5.8* 6 0
Analog 6 Ethyl 3-Chlorophenylsulfonyl 6-Fluoro, 7-(4-methylpiperazinyl) ~529.0* ~3.2* 7 0

*Estimated values based on structural similarity. HBA: Hydrogen bond acceptors; HBD: Hydrogen bond donors.

Observations :

  • Lipophilicity : Chlorine and methyl groups increase XLogP3 (e.g., Analog 3 vs. Target).
  • Solubility : Basic groups (piperazinyl) reduce logP and enhance aqueous solubility.

Implications of Structural Differences

  • Hydrogen Bonding: Fluorine’s role as a hydrogen bond acceptor () may enhance crystal packing or target binding compared to non-polar groups .
  • Synthetic Accessibility : Analogs with tosyl or chlorophenylsulfonyl groups () suggest these modifications are synthetically tractable, likely via nucleophilic substitution or Suzuki coupling .

Biological Activity

3-(Benzenesulfonyl)-6-fluoro-1-[(3-fluorophenyl)methyl]quinolin-4-one, often referred to as E599-0074, is a synthetic organic compound belonging to the quinoline class. Its unique structure, characterized by a quinoline core with various substituents, has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

  • Molecular Formula : C26H24F2N2O3S
  • Molecular Weight : 480.53 g/mol
  • IUPAC Name : this compound
  • SMILES Representation : CCN(CC)c(c(F)c1)cc(N(Cc(cc2)ccc2F)C=C2S(c3ccccc3)(=O)=O)c1C2=O

Biological Activity Overview

The compound's biological activity has been investigated in various studies, highlighting its potential as an antimicrobial agent and its interactions with biological targets.

Antimicrobial Activity

Research indicates that E599-0074 exhibits significant antimicrobial properties against a range of bacterial strains. The Minimum Inhibitory Concentration (MIC) values suggest its effectiveness against both Gram-positive and Gram-negative bacteria.

Bacterial Strain MIC (µg/mL) Mechanism of Action
Staphylococcus aureus15.625 - 62.5Inhibition of protein synthesis
Escherichia coli31.108 - 124.432Disruption of cell wall synthesis
Methicillin-resistant Staphylococcus aureus (MRSA)62.216 - 124.432Bactericidal effects

The compound demonstrated bactericidal activity, particularly against MRSA, with studies showing a reduction in biofilm formation by up to 90% in certain strains .

The proposed mechanisms by which E599-0074 exerts its antimicrobial effects include:

  • Inhibition of Protein Synthesis : The compound interferes with the ribosomal function in bacteria, leading to halted protein production.
  • Disruption of Cell Wall Synthesis : It inhibits enzymes involved in peptidoglycan synthesis, crucial for bacterial cell wall integrity.

These mechanisms suggest that E599-0074 could serve as a lead compound for developing new antibiotics.

Case Studies and Research Findings

Several studies have explored the biological activity of E599-0074:

  • Antimicrobial Efficacy Study :
    • A study published in MDPI examined the effectiveness of E599-0074 against various bacterial strains, revealing that it outperformed traditional antibiotics like ciprofloxacin in certain tests .
    • The study highlighted its broad-spectrum activity and low cytotoxicity in mammalian cell lines.
  • Biofilm Inhibition Study :
    • Another research effort focused on the compound's ability to disrupt biofilm formation in MRSA and other pathogens. Results indicated significant reductions in biofilm mass and viability .
  • Mechanistic Insights :
    • Investigations into the molecular interactions revealed that the fluorinated and sulfonyl groups enhance binding affinity to bacterial targets, suggesting a structure-activity relationship that could be exploited for drug design .

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